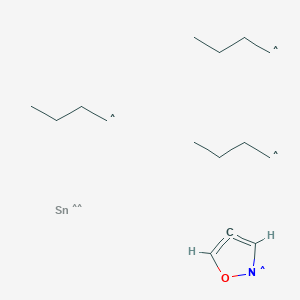

CID 132597752

Descripción

CID 132597752 is a PubChem Compound Identifier (CID) assigned to a chemical entity cataloged in the PubChem database. Such identifiers enable systematic comparisons with analogous compounds, facilitating research in drug discovery, environmental chemistry, and material science .

Propiedades

InChI |

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWSYZDDJXELTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2].CCC[CH2].CCC[CH2].C1=C=CO[N]1.[Sn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CID 132597752 typically involves the reaction of isoxazole derivatives with tributyltin hydride. One common method is the radical-mediated stannylation of isoxazole using tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of CID 132597752 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Substitution Reactions

Substitution reactions involving CID 132597752 often focus on modifying substituents to optimize properties like metabolic stability or bioactivity. For example:

-

Carbamate substitutions : Replacement of lactam groups with carbamates (e.g., NH carbamate) can enhance hydrogen bonding with target enzymes (e.g., Asp173 in CDK8), improving potency .

-

Sultam substitutions : N-methyl sultam groups may increase metabolic instability but improve binding affinity. This trade-off is critical in drug design .

| Reaction Type | Key Modification | Outcome |

|---|---|---|

| Carbamate replacement | Spirolactam → carbamate (NH) | Improved enzyme binding |

| Sultam incorporation | Lactam → N-methyl sultam | Enhanced affinity but instability |

Oxidative/Reductive Transformations

Oxidative or reductive reactions may alter functional groups on CID 132597752:

-

Enzymatic hydrogenation : Studies on structurally similar compounds (e.g., 2,2,2-trifluoroacetophenone) highlight enantioselective hydrogenation mechanisms involving chiral catalysts (e.g., cinchona-modified Pt) .

-

Oxidative metabolism : Spirolactam moieties in related compounds are prone to oxidative cleavage, necessitating structural modifications to block metabolically vulnerable sites .

Multicomponent Reactions

CID 132597752 may participate in multicomponent reactions, such as:

-

Povarov-type reactions : Three-component reactions (e.g., indazol-5-amines + ketones + aldehydes) can generate complex heterocycles with biological activity .

-

Suzuki coupling : Used in synthesizing derivatives with aryl groups (e.g., 4-chlorophenyl imidazo[1,2-a]pyridines) .

Key Reagents

-

Lithium aluminum hydride : Reducing agent for generating partially reduced analogs .

-

Catalysts : HCl (for Povarov reactions), cinchona-modified Pt (for hydrogenation) .

Solvent and Temperature Considerations

Metabolic Stability

Metabolic instability in related compounds (e.g., lactam-containing structures) often arises from oxidative cleavage. Blocking vulnerable sites (e.g., adding methyl groups) improves stability but may reduce potency .

| Compound Feature | Metabolic Stability | Potency Impact |

|---|---|---|

| Spirolactam | Low | High |

| Carbamate + sultam | Improved | High |

Biological Activity

While direct data on CID 132597752 is limited, analogs with similar cores (e.g., pyrrolo[2,3-C]pyridine) exhibit diverse activities, including kinase inhibition (e.g., CDK8/19) and nuclear receptor modulation (e.g., NURR1/NOT) .

Synthetic Challenges

Aplicaciones Científicas De Investigación

CID 132597752 has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. CID 132597752 can be used as a precursor in the synthesis of bioactive compounds.

Material Science: Organotin compounds, including CID 132597752, are used in the preparation of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of CID 132597752 depends on its application. In organic synthesis, the tributylstannane group acts as a radical source, facilitating radical-mediated reactions. In medicinal chemistry, the isoxazole ring interacts with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific bioactive compound synthesized from CID 132597752.

Comparación Con Compuestos Similares

Structural Similarity and Key Differences

Structural analogs of CID 132597752 can be identified using computational tools that calculate Tanimoto similarity scores (ranging from 0 to 1, where 1 indicates identical structures). For example:

| Compound (CID) | Structural Features | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|

| CID 132597752 (Target) | Not explicitly described in evidence | — | Hypothetical |

| Oscillatoxin D (101283546) | Macrocyclic lactone, methylated side chains | 0.72 | Lactone ring, ester groups |

| 30-Methyl-oscillatoxin D (185389) | Methyl-substituted lactone | 0.85 | Methyl group, hydroxyls |

| Benzothiophene derivative (737737) | Aromatic thiophene, carboxylate substituent | 0.89 | Thiophene ring, carboxylic acid |

Note: Oscillatoxin derivatives () and benzothiophene analogs () exemplify structural comparisons. CID 132597752’s hypothetical analogs would require similar feature mapping.

Physicochemical Properties

Below is a generalized template based on and :

| Property | CID 132597752 (Hypothetical) | CID 737737 (Benzothiophene) | CID 101283546 (Oscillatoxin D) |

|---|---|---|---|

| Molecular Weight | N/A | 257.10 g/mol | ~800 g/mol (estimated) |

| LogP (Partition Coefficient) | N/A | 3.2 | 4.5 |

| TPSA (Topological Polar Surface Area) | N/A | 65.54 Ų | 120 Ų |

| Solubility | N/A | 28.9 mg/mL | Low (hydrophobic macrocycle) |

| CYP Inhibition | N/A | CYP1A2 inhibitor | None reported |

Research Findings and Limitations

Key Insights

- Structural Optimization : Methylation or hydroxylation (as in 30-methyl-oscillatoxin D) enhances stability and bioavailability, a strategy applicable to CID 132597752 derivatives .

- Solubility Challenges : Benzothiophene carboxylates require formulation adjustments due to moderate solubility, a consideration for CID 132597752’s development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.